molecular formula C22H18BrN3O2S B3398303 (E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate CAS No. 1021251-19-3

(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Cat. No.: B3398303
CAS No.: 1021251-19-3
M. Wt: 468.4 g/mol
InChI Key: SVUACCXEAHHHBD-SFQUDFHCSA-N
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Description

(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a synthetic organic compound intended for research and development purposes. This molecule features a thiazole ring, a common heterocycle in medicinal chemistry, linked to a bromophenyl group and an isopropyl 4-aminobenzoate moiety . The thiazole scaffold is frequently explored in the design of kinase inhibitors and other bioactive molecules, suggesting potential application in oncology and drug discovery research . The presence of the bromine atom offers a site for further chemical modification via cross-coupling reactions, making it a valuable intermediate for synthesizing more complex derivatives for structure-activity relationship (SAR) studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate care and consult relevant safety data sheets prior to use.

Properties

IUPAC Name

propan-2-yl 4-[[(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S/c1-14(2)28-22(27)15-6-8-19(9-7-15)25-12-17(11-24)21-26-20(13-29-21)16-4-3-5-18(23)10-16/h3-10,12-14,25H,1-2H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUACCXEAHHHBD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate is a compound that belongs to a class of organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20BrN3O2SC_{20}H_{20}BrN_{3}O_{2}S, with a molecular weight of approximately 426.36 g/mol. The presence of thiazole and bromophenyl moieties suggests potential biological activity due to their known pharmacological effects.

Antimicrobial Activity

Numerous studies indicate that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains and fungi. The presence of halogen substituents, such as bromine, enhances antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainMIC (µg/mL)Activity Type
Thiazole AStaphylococcus aureus32Antibacterial
Thiazole BE. coli64Antibacterial
Thiazole CCandida albicans50Antifungal

Anticancer Activity

Research has demonstrated that thiazole derivatives can exhibit anticancer properties. For example, certain thiazole-based compounds have been found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways .

Case Study: Anticancer Activity

A study evaluated the cytotoxic effects of a thiazole derivative on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Activity

Thiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines in vitro, indicating their potential for treating inflammatory diseases .

Table 2: Anti-inflammatory Effects of Thiazole Derivatives

Compound NameInflammatory ModelEffect
Thiazole DLPS-stimulated macrophagesDecreased TNF-α levels
Thiazole ECarrageenan-induced edemaReduced swelling

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The unique structure allows it to serve as a precursor in synthesizing more complex organic compounds.
  • Reactivity Studies : It can undergo oxidation, reduction, and substitution reactions, making it valuable for mechanistic studies in organic chemistry.

Biology

  • Biochemical Probes : The compound's functional groups enable it to interact with biological molecules, making it suitable for studying enzyme kinetics and receptor interactions.
  • Anticancer Research : Preliminary studies suggest potential anticancer properties, particularly against breast cancer cell lines (MCF-7). The mechanism appears to involve apoptosis induction through specific molecular interactions .

Medicine

  • Therapeutic Potential : Investigations have indicated anti-inflammatory and anticancer activities. For instance, derivatives of thiazole compounds have shown significant cytotoxic effects against various cancer cell lines .
  • Drug Development : Its unique chemical structure positions it as a candidate for developing novel therapeutic agents targeting specific diseases.

Table 1: Summary of Chemical Reactions Involving (E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

Reaction TypeDescriptionExample Reagents
OxidationConversion to corresponding oxidesPotassium permanganate
ReductionFormation of amines or alcoholsLithium aluminum hydride
Nucleophilic SubstitutionReplacement of functional groupsHalides, amines
Compound VariantCell LineIC50 (µM)Activity Description
This compoundMCF-7<10Significant cytotoxic activity
Thiazole Derivative AHT29<5Comparable to standard anticancer drugs
Thiazole Derivative BA431<15Moderate activity against cancer cells

Case Study 1: Anticancer Activity

Research conducted on various thiazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in MCF-7 cell lines. The study highlighted the importance of substituents on the thiazole ring for enhancing anticancer efficacy .

Case Study 2: Chemical Reactivity

A study focused on the reactivity of this compound in various organic transformations revealed its potential as a versatile building block for synthesizing new materials. The findings suggested that its unique structure could facilitate novel pathways in organic synthesis .

Chemical Reactions Analysis

Thiazole Ring Formation

The 4-(3-bromophenyl)thiazol-2-yl moiety is synthesized via the Hantzsch thiazole synthesis , involving:

  • Reactants : 3-Bromoacetophenone and thiourea.

  • Catalyst : Iodine (I₂) facilitates cyclization.

  • Conditions : Reflux in ethanol or DMF under inert atmosphere .

Example Reaction :

3 Bromoacetophenone+ThioureaI2,Δ4 3 Bromophenyl thiazol 2 amine\text{3 Bromoacetophenone}+\text{Thiourea}\xrightarrow{\text{I}_2,\Delta}\text{4 3 Bromophenyl thiazol 2 amine}

ey intermediates are confirmed via IR and NMR spectroscopy (e.g., C–S stretch at 725 cm⁻¹ and C=N at 1632 cm⁻¹) .

Cyanovinyl-Amino Linker Formation

The cyanovinyl bridge is constructed via a Knoevenagel condensation :

  • Reactants : 4-(3-Bromophenyl)thiazol-2-carbaldehyde and malononitrile.

  • Catalyst : Piperidine or ammonium acetate.

  • Conditions : Reflux in ethanol, yielding the (E)-configured double bond due to steric hindrance .

Example Reaction :

Thiazole 2 carbaldehyde+MalononitrileNH4OAc E 2 Cyanovinyl thiazole\text{Thiazole 2 carbaldehyde}+\text{Malononitrile}\xrightarrow{\text{NH}_4\text{OAc}}\text{ E 2 Cyanovinyl thiazole}

Esterification and Coupling

The isopropyl 4-aminobenzoate is synthesized via:

  • Step 1 : Esterification of 4-aminobenzoic acid with isopropyl alcohol using DCC/DMAP .

  • Step 2 : Nucleophilic aromatic substitution (SNAr) between the amine and cyanovinyl-thiazole bromide under Pd/Cu catalysis .

Example Protocol :

4 Aminobenzoic acidDCC isopropanolIsopropyl 4 aminobenzoatePd PPh CuITarget Compound\text{4 Aminobenzoic acid}\xrightarrow{\text{DCC isopropanol}}\text{Isopropyl 4 aminobenzoate}\xrightarrow{\text{Pd PPh CuI}}\text{Target Compound}

--

Electrophilic Substitution

  • Thiazole Ring : Bromine at the 3-position directs electrophilic substitution (e.g., nitration, sulfonation) to the 5-position .

  • Aromatic Aminobenzoate : The para-amino group undergoes diazotization or acylation .

Cyanovinyl Group Reactivity

  • Hydrolysis : The cyano group hydrolyzes to a carboxylic acid under acidic (H₂SO₄) or basic (NaOH) conditions .

  • Cycloaddition : Participates in [2+2] photocycloadditions with alkenes .

Stability and Degradation

ConditionStability OutcomeReference
Aqueous Acid (pH < 3) Ester hydrolysis to 4-aminobenzoic acid
Aqueous Base (pH > 10) Cyanovinyl group hydrolysis → amide/carboxylic acid
UV Light (E)→(Z) isomerization of cyanovinyl linker
Heat (>100°C) Thiazole ring decomposition

Table 1: Synthetic Yields for Analogous Thiazole Derivatives

IntermediateYield (%)Conditions
4-(3-Bromophenyl)thiazol-2-amine85I₂, EtOH, reflux, 6 h
Cyanovinyl-thiazole72NH₄OAc, EtOH, 80°C, 4 h
Final Ester Coupling64Pd(PPh₃)₄, NEt₃, 60°C, 12 h

Table 2: Stability Under Accelerated Conditions

| Condition | Time (h) | De

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazole Ring Modifications
  • 4-Methoxyphenyl (Ethyl 4-({2-cyano-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]vinyl}amino)benzoate, ): The methoxy group is electron-donating, which may alter electronic distribution in the thiazole ring, affecting reactivity or binding to targets .
Linker Groups
  • Cyanovinylamino (Target Compound): Provides a planar, conjugated system that may facilitate fluorescence or π-π stacking interactions .
  • Thioacetamido (Compounds A8–A13; ) : Introduces sulfur atoms, which could influence redox properties or hydrogen bonding .
Terminal Ester/Amide Groups
  • Ethyl Benzoate (I-6230, ) : Less lipophilic than isopropyl, possibly leading to faster metabolic clearance .
  • Benzamide () : Replacing the ester with an amide improves metabolic stability due to resistance to hydrolysis .

Research Implications

  • Electron-Withdrawing vs. Donating Groups : Bromophenyl (target) vs. methoxyphenyl () substituents may lead to divergent electronic profiles, influencing reactivity in photochemical applications or target engagement .
  • Ester vs. Amide Termini : The target’s isopropyl ester balances lipophilicity and hydrolysis resistance, whereas amide derivatives () prioritize stability, critical for drug design .
  • Heterocyclic Diversity : Pyridazine () and isoxazole (I-6273, ) substituents offer distinct hydrogen-bonding capabilities compared to thiazole, suggesting varied biological target preferences .

Q & A

Q. Key Considerations :

  • Optimize stoichiometric ratios (e.g., 1:1 molar ratio of α-bromo ketone to thiourea).
  • Monitor reaction progress via TLC (silica gel plates with iodine visualization) .

How can reaction conditions be optimized for the cyanovinylamino linkage formation?

Advanced Research Focus
The cyanovinylamino group is critical for conjugation between the thiazole and benzoate moieties. To enhance yield and purity:

  • Use glacial acetic acid as a catalyst in ethanol under reflux (4–6 hours) to promote Schiff base formation, as seen in analogous triazole-thiazole couplings .
  • Employ high-pressure liquid chromatography (HPLC) for purification, especially if stereoisomers (E/Z) are formed during the vinyl linkage synthesis .

Data Contradiction Analysis :
If low yields persist, evaluate solvent polarity (e.g., DMF vs. ethanol) and reaction temperature. Conflicting reports on isomer ratios may arise from varying catalytic conditions .

What spectroscopic techniques are essential for structural confirmation?

Q. Basic Research Focus

  • 1H/13C NMR : Assign peaks for the thiazole protons (δ 7.2–8.1 ppm for aromatic H), cyanovinyl group (δ 6.5–7.0 ppm), and isopropyl ester (δ 1.2–1.4 ppm for CH3) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy .
  • IR Spectroscopy : Identify C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

How do researchers resolve contradictory biological activity data across studies?

Advanced Research Focus
Discrepancies in antimicrobial or antiproliferative activity may stem from:

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MIC determination) as in Table 2 of .
  • Structural Modifications : Compare bioactivity of derivatives with substituent changes (e.g., 4-bromophenyl vs. 4-fluorophenyl on the thiazole ring) .
  • Computational Modeling : Perform molecular docking to assess binding affinity variations due to steric/electronic effects of the 3-bromophenyl group .

What purification strategies are critical post-synthesis?

Q. Basic Research Focus

  • Recrystallization : Use ethanol/water mixtures to isolate crystalline products .
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate) for polar intermediates like the cyanovinylamino benzoate .

Advanced Tip : For persistent impurities (e.g., unreacted thiourea), use preparative TLC with chloroform:methanol (9:1) .

How does the 3-bromophenyl substituent influence bioactivity compared to other aryl groups?

Advanced Research Focus
The 3-bromophenyl group enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding.

  • SAR Studies : Compare MIC values of 3-bromophenyl derivatives (e.g., MIC = 8 µg/mL against S. aureus) with 4-chlorophenyl analogs (MIC = 16 µg/mL) to infer halogen positioning effects .
  • Computational Analysis : Calculate logP and polar surface area (PSA) to correlate substituent effects with bioavailability .

What are the challenges in characterizing stereoisomers of the cyanovinyl group?

Advanced Research Focus
The E-configuration of the cyanovinyl group is typically stabilized by conjugation, but Z-isomers may form under acidic conditions.

  • Resolution Methods : Use NOESY NMR to distinguish E/Z configurations based on spatial proximity of vinyl protons .
  • Chromatographic Separation : Optimize chiral HPLC columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases .

How can computational methods aid in predicting the compound’s metabolic stability?

Q. Advanced Research Focus

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate CYP450 metabolism sites, focusing on the ester and thiazole moieties .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyanovinyl group to predict oxidative degradation pathways .

What are the best practices for reproducibility in biological assays?

Q. Basic Research Focus

  • Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) in antimicrobial assays .
  • Triplicate Trials : Report mean ± SD for MIC or IC50 values to account for inter-experimental variability .

Advanced Tip : Validate assays using clinical isolates to compare with reference strains .

How can researchers address low yields in multi-step syntheses?

Q. Advanced Research Focus

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., Schiff bases) via in-situ IR monitoring .
  • Microwave-Assisted Synthesis : Reduce reaction time for steps like thiazole cyclization (e.g., 30 minutes at 120°C vs. 6 hours under reflux) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate
Reactant of Route 2
(E)-isopropyl 4-((2-(4-(3-bromophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

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